molecular formula C20H18FN3O3S B11636634 (7Z)-7-(3,4-dimethoxybenzylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(3,4-dimethoxybenzylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11636634
M. Wt: 399.4 g/mol
InChI Key: JOEPKUMUUFJDTI-NVMNQCDNSA-N
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Description

The compound (7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic molecule featuring a thiazolo-triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

For industrial-scale production, the synthesis route is often streamlined to minimize steps and reduce costs. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

(7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-FLUOROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: stands out due to its unique combination of functional groups and the thiazolo-triazine core, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H18FN3O3S

Molecular Weight

399.4 g/mol

IUPAC Name

(7Z)-7-[(3,4-dimethoxyphenyl)methylidene]-3-(3-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H18FN3O3S/c1-26-16-7-6-13(8-17(16)27-2)9-18-19(25)24-12-23(11-22-20(24)28-18)15-5-3-4-14(21)10-15/h3-10H,11-12H2,1-2H3/b18-9-

InChI Key

JOEPKUMUUFJDTI-NVMNQCDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC(=CC=C4)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC(=CC=C4)F)OC

Origin of Product

United States

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